Protoplumericin A

Catalog No.
S1553662
CAS No.
80396-57-2
M.F
C36H42O19
M. Wt
778.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Protoplumericin A

CAS Number

80396-57-2

Product Name

Protoplumericin A

IUPAC Name

methyl (1S,4aS,7R,7aS)-5'-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4'-[(1S)-1-[(E)-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyl]oxyethyl]spiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylate

Molecular Formula

C36H42O19

Molecular Weight

778.7 g/mol

InChI

InChI=1S/C36H42O19/c1-15(50-23(39)8-5-16-3-6-17(7-4-16)51-34-29(44)27(42)25(40)21(12-37)52-34)19-11-36(55-32(19)47)10-9-18-20(31(46)48-2)14-49-33(24(18)36)54-35-30(45)28(43)26(41)22(13-38)53-35/h3-11,14-15,18,21-22,24-30,33-35,37-38,40-45H,12-13H2,1-2H3/b8-5+/t15-,18+,21?,22?,24+,25?,26?,27?,28?,29?,30?,33-,34?,35?,36+/m0/s1

InChI Key

AFYIWKNGSIYXCQ-PYQCQGLYSA-N

SMILES

Array

Canonical SMILES

CC(C1=CC2(C=CC3C2C(OC=C3C(=O)OC)OC4C(C(C(C(O4)CO)O)O)O)OC1=O)OC(=O)C=CC5=CC=C(C=C5)OC6C(C(C(C(O6)CO)O)O)O

Isomeric SMILES

C[C@@H](C1=C[C@@]2(C=C[C@H]3[C@@H]2[C@@H](OC=C3C(=O)OC)OC4C(C(C(C(O4)CO)O)O)O)OC1=O)OC(=O)/C=C/C5=CC=C(C=C5)OC6C(C(C(C(O6)CO)O)O)O

The exact mass of the compound methyl (1S,4aS,7R,7aS)-5'-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4'-[(1S)-1-[(E)-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyl]oxyethyl]spiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 353057. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Protoplumericin A is a complex, highly functionalized iridoid glycoside predominantly isolated from Plumeria species (Apocynaceae). Structurally distinguished by its spiro-lactone ring and complex esterification—incorporating a specific cinnamoyl/coumaroyl-like moiety—it serves as a high-value reference standard for chemotaxonomic profiling and a potent bioactive precursor[1]. In industrial and advanced laboratory settings, it is prioritized for its established solubility in standard organic solvents (e.g., DMSO >10 mM) and its validated performance in targeted anti-inflammatory and antimicrobial assays[2]. Unlike crude botanical extracts, high-purity Protoplumericin A enables precise, reproducible dosing in cellular models, making it a critical procurement choice for pharmacological screening and natural product synthesis workflows.

Substituting Protoplumericin A with more common, structurally simpler iridoids like Plumieride or Plumericin fundamentally alters assay outcomes and target binding profiles. While Plumieride is often more abundant and cheaper to procure, it lacks the complex ester side chains that drive Protoplumericin A's superior binding affinity to specific inflammatory receptors such as iNOS [1]. Furthermore, relying on crude Plumeria dichloromethane or methanolic fractions as a cost-saving measure introduces unacceptable lot-to-lot variability, matrix effects, and variable cytotoxicity in cell-based assays (e.g., RAW 264.7 macrophages). Procurement of exact, high-purity Protoplumericin A is mandatory for reproducible structural-activity relationship (SAR) studies and targeted antimicrobial profiling where specific pathogen susceptibility (e.g., S. aureus vs. B. subtilis) is required [2].

Superior iNOS Target Binding Affinity

In molecular docking studies targeting the iNOS receptor—a key driver of LPS-induced acute lung injury—Protoplumericin A demonstrated exceptional binding affinity. It achieved a binding score of -8.77 kcal/mol, stabilized by a hydrogen bond with Met368 at 2.99 Å. This significantly outperformed the co-crystallized iNOS inhibitor baseline, which only achieved a score of -5.73 kcal/mol [1].

Evidence DimensioniNOS binding score (kcal/mol)
Target Compound Data-8.77 kcal/mol
Comparator Or BaselineCo-crystallized iNOS inhibitor (-5.73 kcal/mol)
Quantified Difference3.04 kcal/mol stronger binding affinity
ConditionsIn silico molecular docking (RMSD = 1.75)

Validates the procurement of Protoplumericin A over generic standard inhibitors for advanced anti-inflammatory drug discovery and iNOS-targeted pathway analysis.

Differentiated Antimicrobial Pathogen Targeting

Protoplumericin A exhibits a distinct antimicrobial profile compared to the more common baseline iridoid, Plumieride. When tested at 0.5 µg/mL, Protoplumericin A demonstrated strong growth inhibition against Staphylococcus aureus and Candida albicans. In contrast, Plumieride showed strong activity primarily against Bacillus subtilis but lacked equivalent potency against S. aureus [1].

Evidence DimensionPathogen susceptibility profile
Target Compound DataStrong activity against S. aureus and C. albicans
Comparator Or BaselinePlumieride (Strong activity restricted to B. subtilis)
Quantified DifferenceDistinct shift in primary target organism susceptibility
ConditionsSeeded agar method at 0.5 µg/mL in DMSO

Prevents the erroneous substitution of Protoplumericin A with Plumieride in antimicrobial assays targeting specific Gram-positive or fungal pathogens.

Assay Processability and Solvent Compatibility

For quantitative cellular assays, handling and solubility are critical procurement factors. Protoplumericin A is highly soluble in standard laboratory solvents such as DMSO (>10 mM). This allows for the preparation of concentrated stock solutions that can be diluted into cell culture media (e.g., for RAW 264.7 macrophage assays) to achieve working concentrations of 25-100 µg/mL while keeping the final DMSO concentration strictly below the 0.1% v/v cytotoxicity threshold [1]. Crude extracts require higher solvent loads that can independently trigger cell death or assay interference.

Evidence DimensionAssay solvent load (DMSO)
Target Compound Data<0.1% final DMSO at effective dosing
Comparator Or BaselineCrude botanical fractions (variable/high solvent requirements)
Quantified DifferenceElimination of solvent-induced cytotoxicity
ConditionsRAW 264.7 macrophage cell culture media

Ensures reliable, reproducible baseline data in sensitive cell-based high-throughput screening workflows.

iNOS-Targeted Anti-Inflammatory Drug Discovery

Driven by its superior binding score (-8.77 kcal/mol) against the iNOS receptor compared to standard co-crystallized inhibitors, Protoplumericin A is the optimal reference compound and structural precursor for developing targeted therapies against LPS-induced acute lung injury and macrophage-mediated inflammation [1].

Pathogen-Specific Antimicrobial Screening panels

Because it exhibits strong, specific activity against Staphylococcus aureus and Candida albicans—unlike the generic baseline Plumieride—Protoplumericin A is highly suitable for specialized in vitro antimicrobial screening panels and the development of targeted topical antifungal/antibacterial formulations [2].

Chemotaxonomic Profiling and Quality Control

Due to its complex, specific structural markers, high-purity Protoplumericin A serves as an essential analytical standard for the LC/MS-based authentication and quality control of Plumeria species extracts, differentiating them from other Apocynaceae botanicals that only contain simpler iridoids [2].

XLogP3

-1.3

Hydrogen Bond Acceptor Count

19

Hydrogen Bond Donor Count

8

Exact Mass

778.23202911 Da

Monoisotopic Mass

778.23202911 Da

Heavy Atom Count

55

Appearance

Powder

Other CAS

80396-57-2

Dates

Last modified: 08-15-2023

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